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This technical support center provides researchers, scientists, and drug development

professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to

address common issues encountered during the fixation of yeast, specifically for the

ultrastructural analysis of the spindle pole body (SPB) by electron microscopy.

Frequently Asked Questions (FAQs)
Q1: What is the best fixation method for preserving the ultrastructure of yeast spindle pole

bodies?

A1: For optimal preservation of the fine ultrastructural details of yeast cells and their organelles,

such as the spindle pole body, high-pressure freezing (HPF) followed by freeze-substitution

(FS) is the recommended method.[1] This approach rapidly freezes the sample, preventing the

formation of ice crystals that can damage cellular structures.[2][3] HPF effectively circumvents

many of the artifacts associated with traditional chemical fixation methods, such as cellular

swelling or protein-protein linking, and preserves the sample in a more native state.[2] The

yeast cell wall poses a significant barrier to the infiltration of chemical fixatives, and methods

that require enzymatic digestion of this wall can introduce their own artifacts.[1][4] HPF

overcomes this issue by fixing the entire cell almost instantly.[2]

Q2: What are the main differences between high-pressure freezing/freeze-substitution

(HPF/FS) and conventional chemical fixation for yeast?
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A2: The primary difference lies in the initial fixation step. HPF is a cryofixation technique that

uses high pressure to vitrify the sample, freezing it without the formation of damaging ice

crystals.[2] Chemical fixation, on the other hand, relies on cross-linking agents like

glutaraldehyde to preserve the cellular structure at room temperature, a process that can be

slow and may introduce artifacts. For yeast, the cell wall hinders the penetration of these

chemical fixatives, often necessitating enzymatic removal of the wall, which can alter the cell's

morphology.[1][4] HPF/FS avoids this by preserving the intact cell.[5] Consequently, HPF/FS

generally provides superior ultrastructural preservation compared to chemical fixation for yeast.

[1]

Q3: Can I use chemical fixation for localizing proteins on the spindle pole body with

immunogold labeling?

A3: While HPF/FS is often preferred for immunolabeling due to better antigen preservation,

chemical fixation can also be used. The choice of fixative is critical. A combination of a low

concentration of glutaraldehyde (e.g., 0.1-0.5%) with paraformaldehyde in the freeze-

substitution cocktail after high-pressure freezing can preserve antigenicity for immunolabeling.

It's a balance between preserving ultrastructure and maintaining the antigenicity of the protein

of interest.

Troubleshooting Guide
Issue 1: Poor Ultrastructural Preservation - Distorted or "Ripped Out" Organelles

Question: My electron micrographs show cells with organelles that appear distorted, with

empty spaces and a "ripped out" appearance. What could be the cause?

Answer: This is a classic sign of ice crystal damage. During freezing, if the cooling rate is not

fast enough, water within the cell forms ice crystals that physically damage and displace

cellular structures.[3] While high-pressure freezing is designed to prevent this, improper

sample loading, using a specimen carrier that is too thick, or a suboptimal yeast paste

consistency can lead to inadequate freezing.

Solution:

Ensure the yeast cell paste is dense and well-packed into the specimen carrier to

eliminate excess extracellular water.
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Use the appropriate specimen carrier depth for your sample; for yeast, a 100 µm deep

cup is often used.

Consider mixing the yeast with a cryoprotectant like 20% dextran to improve freezing

quality.

Issue 2: Low Contrast of Membranes and Spindle Pole Body

Question: The membranes in my yeast cells, including the nuclear envelope where the SPB
is embedded, have very low contrast, making them difficult to visualize. How can I improve

this?

Answer: Poor membrane contrast is often due to insufficient heavy metal staining during

freeze-substitution or post-staining. The lipids in membranes are not well-preserved or

stained.

Solution:

Optimize the freeze-substitution cocktail: A standard cocktail for good membrane and

SPB contrast is 2% osmium tetroxide (OsO₄) plus 0.1% uranyl acetate in acetone.[6]

Osmium tetroxide fixes and stains lipids, enhancing membrane contrast.

Incorporate tannic acid: The addition of 0.1% tannic acid to the initial freeze-substitution

step can also enhance membrane staining.[6]

Post-staining: Ensure that the ultrathin sections are adequately post-stained with uranyl

acetate and lead citrate to further enhance the contrast of all cellular structures.

Issue 3: Holes or Empty Patches in the Sections

Question: My final resin block has holes in the sections when viewed under the microscope.

What causes this?

Answer: Holes in sections are typically caused by either incomplete resin infiltration or

incomplete polymerization.[7]

Solution:
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Incomplete Infiltration: This can happen if the dehydration steps before resin infiltration

are insufficient, leaving residual water in the sample.[7] Ensure that the freeze-

substitution solvent (e.g., acetone) is anhydrous and that the rinsing steps are thorough.

The infiltration steps with the resin should be gradual and long enough to allow full

penetration into the dense yeast cytoplasm.

Incomplete Polymerization: Moisture in the resin or tissue can inhibit complete

polymerization.[7] Use fresh, anhydrous resin components. Also, some acrylic resins

are sensitive to oxygen and must be polymerized in an oxygen-free environment (e.g.,

in gelatin capsules).[7]

Issue 4: Shrinkage Artifacts

Question: The cytoplasm appears shrunken, and there are artificial gaps between cellular

components. What could be the cause?

Answer: Shrinkage is a common artifact that can be introduced during dehydration and resin

embedding.[8] The choice of fixative and embedding resin can significantly influence the

degree of shrinkage.[8]

Solution:

While some shrinkage is inevitable, using a well-established HPF/FS protocol generally

minimizes these artifacts compared to chemical fixation at room temperature.

Ensure a gradual transition between the freeze-substitution solvent and the resin by

using intermediate concentrations (e.g., 30%, 50%, 70% resin in acetone).

The choice of resin can also play a role. Epon resins are known to provide good

structural stability.

Quantitative Data Summary
The following tables summarize typical reagent concentrations and incubation parameters for

high-pressure freezing and freeze-substitution protocols tailored for yeast.

Table 1: Freeze-Substitution Cocktails for Different Optimization Goals

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.emsdiasum.com/docs/technical/providing_solutions/KN_ProvidSolut_EpoxyResins.pdf
https://www.emsdiasum.com/docs/technical/providing_solutions/KN_ProvidSolut_EpoxyResins.pdf
https://www.emsdiasum.com/docs/technical/providing_solutions/KN_ProvidSolut_EpoxyResins.pdf
https://pubmed.ncbi.nlm.nih.gov/25046613/
https://pubmed.ncbi.nlm.nih.gov/25046613/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Goal Fixative 1
Concentrati
on 1

Fixative 2
Concentrati
on 2

Solvent

Best Overall

Contrast

Osmium

Tetroxide

(OsO₄)

2%
Uranyl

Acetate
0.1% Acetone

Enhanced

Membrane

Staining

Tannic Acid 0.1%
Glutaraldehy

de
0.5% Acetone

Immunolabeli

ng

(Antigenicity)

Glutaraldehy

de
0.25%

Uranyl

Acetate
0.1% Acetone

Table 2: Typical Freeze-Substitution and Infiltration Protocol Timeline
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Step Temperature Duration Notes

Freeze-Substitution

(FS)
-80°C to -90°C 3 days

In FS cocktail (e.g.,

2% OsO₄ + 0.1% UA

in acetone).

Warming Step 1 -20°C 2 hours
Gradual warming is

crucial.

Warming Step 2 4°C 2 hours

Warming Step 3 Room Temperature 1 hour

Rinse Room Temperature 3 x 10 minutes
Rinse with 100%

anhydrous acetone.

Resin Infiltration 1 Room Temperature 4 hours
30% Epon/Araldite in

acetone.

Resin Infiltration 2 Room Temperature 4 hours
50% Epon/Araldite in

acetone.

Resin Infiltration 3 Room Temperature 4 hours
70% Epon/Araldite in

acetone.

Resin Infiltration 4 Room Temperature Overnight 100% Epon/Araldite.

Polymerization 60°C 24-48 hours In an oven.

Experimental Protocols
Protocol 1: High-Pressure Freezing of Yeast Cells

Cell Culture: Grow yeast (Saccharomyces cerevisiae) in a suitable medium (e.g., YEPD) to

the mid-log phase.

Harvesting: Concentrate the cells by gentle centrifugation to form a thick paste.

Loading: Load the yeast paste into a 100 µm deep specimen carrier (planchette). Ensure

there is no excess liquid.
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Freezing: Immediately freeze the sample using a high-pressure freezer (e.g., Leica EM ICE).

The machine will apply approximately 2100 bar of pressure while simultaneously jet-freezing

the sample with liquid nitrogen.[2]

Storage: Transfer the frozen sample under liquid nitrogen to a storage container for

subsequent freeze-substitution.

Protocol 2: Freeze-Substitution and Resin Embedding

This protocol is optimized for excellent morphological preservation.[6]

Preparation: Prepare a freeze-substitution cocktail of 2% osmium tetroxide and 0.1% uranyl

acetate in anhydrous acetone. Aliquot into cryovials and pre-cool to -80°C.

Substitution: Transfer the frozen samples from the high-pressure freezer into the cryovials

containing the frozen substitution medium under liquid nitrogen. Place the vials in an

automatic freeze-substitution unit (e.g., Leica EM AFS2) set to -80°C.

Substitution Program:

Hold at -80°C for approximately 3 days.

Warm to -20°C and hold for 2 hours.

Warm to 4°C and hold for 2 hours.

Warm to room temperature and hold for 1 hour.

Rinsing: Remove the substitution cocktail and rinse the samples three times with anhydrous

acetone at room temperature.

Infiltration:

Infiltrate with 30% Epon/Araldite resin in acetone for 4 hours.

Infiltrate with 50% Epon/Araldite resin in acetone for 4 hours.

Infiltrate with 70% Epon/Araldite resin in acetone for 4 hours.
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Infiltrate with 100% resin overnight.

Change to fresh 100% resin for at least 2 hours.

Embedding and Polymerization: Transfer the samples to embedding molds (e.g., BEEM

capsules), fill with fresh resin, and polymerize in an oven at 60°C for 24-48 hours.
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Caption: Workflow for HPF/FS of yeast cells.
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Caption: Troubleshooting decision tree for common EM artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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